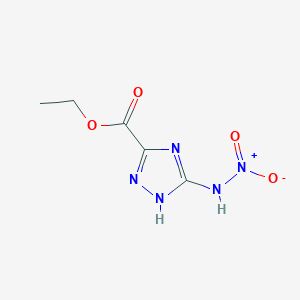
4-(decanoylamino)-N-hexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decanoylamino)-N-hexylbenzamide is an organic compound that belongs to the class of amides It is characterized by a benzamide core with a decanoylamino group at the 4-position and a hexyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-hexylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with decanoyl chloride in the presence of a base such as pyridine to form 4-(decanoylamino)benzoic acid.
Amidation Reaction: The next step is the amidation reaction, where 4-(decanoylamino)benzoic acid is reacted with hexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
4-(Decanoylamino)-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
4-(Decanoylamino)-N-hexylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(decanoylamino)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
4-(Decanoylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a hexyl group.
4-(Decanoylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a hexyl group.
4-(Decanoylamino)-N-propylbenzamide: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
4-(Decanoylamino)-N-hexylbenzamide is unique due to the presence of the hexyl group, which may impart specific physicochemical properties and biological activities. The length and structure of the alkyl chain can influence the compound’s solubility, stability, and interaction with biological targets.
属性
分子式 |
C23H38N2O2 |
|---|---|
分子量 |
374.6 g/mol |
IUPAC 名称 |
4-(decanoylamino)-N-hexylbenzamide |
InChI |
InChI=1S/C23H38N2O2/c1-3-5-7-9-10-11-12-14-22(26)25-21-17-15-20(16-18-21)23(27)24-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3,(H,24,27)(H,25,26) |
InChI 键 |
ZYMZFCZWPYUCGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11552076.png)
![2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11552082.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B11552093.png)
![3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)
![1-[(E)-{[4-(acetylamino)phenyl]imino}methyl]naphthalen-2-yl naphthalene-1-carboxylate](/img/structure/B11552127.png)

![2-(3,4-dimethylphenoxy)-N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11552140.png)
![2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11552143.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552147.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11552155.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552161.png)
